Corymbosin

Description

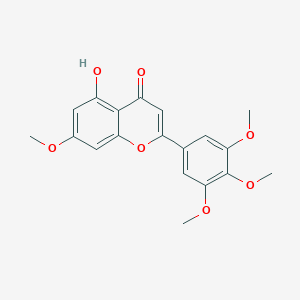

from Turbina corymbosa; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-22-11-7-12(20)18-13(21)9-14(26-15(18)8-11)10-5-16(23-2)19(25-4)17(6-10)24-3/h5-9,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCVGMVLNHYJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347298 | |

| Record name | Corymbosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18103-41-8 | |

| Record name | Corymbosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018103418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corymbosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Corymbosin: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the flavonoid corymbosin, focusing on its natural sources, detailed isolation methodologies, and known biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified in a variety of plant species. The primary reported natural sources are summarized in the table below. While Corymbia torelliana and Pterocaulon species are known to produce a rich array of flavonoids, specific confirmation and quantitative yields of this compound from these sources require further investigation.

| Plant Species | Family | Plant Part | Reference |

| Ipomoea corymbosa (syn. Turbina corymbosa) | Convolvulaceae | Seeds | [1][2] |

| Walsura trifoliolata | Meliaceae | Not specified | |

| Pterocaulon balansae | Asteraceae | Not specified | [3] |

| Pterocaulon sphacelatum | Asteraceae | Aerial parts | [4] |

| Corymbia torelliana | Myrtaceae | Kino (exudate) | [5][6][7] |

Isolation and Purification of this compound

A definitive, standardized protocol for the isolation of this compound has not been universally established. However, based on the successful isolation of structurally similar flavonoids from the identified plant genera, a general methodology can be outlined.[8][9][10] The following workflow represents a robust approach for the extraction and purification of this compound from plant material.

Detailed Experimental Protocol for Flavonoid Isolation

This protocol is a generalized procedure based on common flavonoid isolation techniques.[8]

1. Extraction:

- Air-dry and grind the plant material (e.g., leaves, seeds) into a fine powder.

- Macerate the powdered material in 80% methanol or ethanol (1:10 w/v) at room temperature for 48-72 hours with occasional shaking.

- Alternatively, perform Soxhlet extraction for 24-48 hours for a more exhaustive extraction.

- Filter the extract through Whatman No. 1 filter paper and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Fractionation:

- Suspend the crude extract in distilled water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

- Collect the ethyl acetate fraction, which is typically enriched in flavonoids.

- Evaporate the ethyl acetate under reduced pressure to yield the flavonoid-rich fraction.

3. Chromatographic Purification:

- Subject the ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.

- Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

- Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

- Pool the fractions showing similar TLC profiles.

4. Final Purification:

- Subject the pooled fractions containing the compound of interest to further purification using Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments and other impurities.

- For high purity, employ semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable C18 column and a mobile phase gradient of acetonitrile and water.

5. Structure Elucidation:

- Confirm the structure of the isolated pure this compound using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the known effects of flavonoids from its source plants and other structurally similar compounds suggest potential therapeutic properties, particularly in anti-inflammatory and anticancer applications.

Potential Anti-Inflammatory Activity

Flavonoids are well-documented for their anti-inflammatory properties. A likely mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12][13][14] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

References

- 1. This compound, a glucoside from Turbina corymbosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ipomoea corymbosa - Wikipedia [en.wikipedia.org]

- 3. Studies on the safety and irritability of eco-friendly extracts of Pterocaulon balansae Chodat (Asteraceae) standardized in coumarins aiming at topical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral flavonoid from Pterocaulon sphacelatum, an Australian Aboriginal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Constituents of Kino Extract from Corymbia torelliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial Properties of Flavonoids from Kino of the Eucalypt Tree, Corymbia torelliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effect of corymbocoumarin from Seseli gummiferum subsp. corymbosum through suppression of NF-κB signaling pathway and induction of HO-1 expression in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Corymbosin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corymbosin, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

It is important to note a historical ambiguity in the literature regarding the structure of this compound. An early report from 1967 described this compound isolated from Turbina corymbosa as a glucoside[1]. However, more recent and prevalent data from chemical databases and suppliers define this compound as the aglycone flavonoid, 5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one[2][3][4]. Furthermore, a 2003 study on antifungal flavonoids from Ballota glandulosissima also identified a compound named this compound, referencing its glucoside nature[5]. This guide will focus on the chemical and biological properties of the flavonoid aglycone, which is the structure most commonly referred to as this compound in modern chemical literature.

Chemical Structure and Identification

This compound is classified as a flavone, a subclass of flavonoids characterized by a C6-C3-C6 carbon skeleton. Its structure features a chromen-4-one (benzopyran-4-one) core with a phenyl group at the 2-position. The specific substitution pattern for this compound is a hydroxyl group at position 5, a methoxy group at position 7, and a 3,4,5-trimethoxyphenyl group at position 2.

Figure 1: Chemical Structure of this compound

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | [4] |

| CAS Number | 18103-41-8 | [2][3] |

| Molecular Formula | C₁₉H₁₈O₇ | [2][3][4] |

| Molecular Weight | 358.3 g/mol | [2][3][4] |

| SMILES | COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OC)OC)OC)O | [4] |

| InChI | InChI=1S/C19H18O7/c1-22-11-7-12(20)18-13(21)9-14(26-15(18)8-11)10-5-16(23-2)19(25-4)17(6-10)24-3/h5-9,20H,1-4H3 | [4] |

| InChIKey | FLCVGMVLNHYJAW-UHFFFAOYSA-N | [4] |

Physicochemical and Spectroscopic Properties

Detailed experimental data on the physicochemical properties of this compound are limited in the publicly available literature. However, computational predictions and some spectroscopic data have been reported.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| XlogP | 2.3 | PubChem |

| Topological Polar Surface Area | 83.5 Ų | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 7 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Spectroscopic Data:

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor m/z | Collision Energy | Key Fragments (Observed) | Reference |

| LC-ESI-QTOF | Negative | 357.0946 [M-H]⁻ | 20 eV | 342.0697, 327.0454 | PubChem |

| LC-ESI-QTOF | Negative | 357.0952 [M-H]⁻ | 10 eV | 358.0987, 342.0717 | PubChem |

| LC-ESI-QTOF | Negative | 357 [M-H]⁻ | 40 eV | Not specified | MassBank |

A ¹³C NMR spectrum is noted to be available from the University of Vienna, though the specific chemical shift data is not directly provided in the search results.

Biological Activities and Signaling Pathways

This compound has been reported to possess cytotoxic and antifungal properties[2]. However, detailed quantitative data and mechanistic studies are sparse. Research on structurally similar flavonoids can provide insights into the potential biological activities of this compound. For instance, other flavonoids have been shown to induce apoptosis and cell cycle arrest in cancer cells through modulation of various signaling pathways.

Due to the lack of specific studies on this compound's mechanism of action, a generalized hypothetical signaling pathway for flavonoid-induced apoptosis is presented below. This is based on known mechanisms of similar compounds and should be experimentally verified for this compound.

Diagram 1: Hypothetical Flavonoid-Induced Apoptosis Pathway.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not extensively documented in a single source. The following sections provide generalized methodologies based on standard practices for flavonoid research.

Isolation of this compound

This compound has been isolated from the aerial parts of Ballota glandulosissima[2]. A general procedure for the isolation of flavonoids from plant material is as follows:

References

An In-depth Technical Guide on the Core Mechanism of Action of Corymbosin

A Note to the Reader: As of the current date, dedicated scientific studies elucidating the specific mechanism of action for the flavonoid corymbosin are not available in the public domain. This guide, therefore, provides a comprehensive overview based on the known biological activities of the flavonoid class of compounds, to which this compound belongs. Furthermore, we will delve into the detailed mechanism of a structurally similar compound, 5-Hydroxy-7-methoxyflavone (HMF), to offer a potential, albeit speculative, model for this compound's bioactivity. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for potential future investigations into this compound.

Introduction to this compound

This compound is a naturally occurring flavonoid, specifically a flavone, identified in plants such as Ipomoea corymbosa (also known as Turbina corymbosa) and Walsura trifoliolata. Its chemical structure is 5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one[1]. Flavonoids are a large class of polyphenolic secondary metabolites in plants, well-documented for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific biological activities and the underlying mechanisms of this compound, however, remain to be experimentally determined.

Postulated Mechanisms of Action Based on Flavonoid Bioactivity

Flavonoids exert their effects through various mechanisms, often by modulating cellular signaling pathways. Key pathways that are commonly influenced by flavonoids and could be potential targets for this compound include the NF-κB and MAPK signaling pathways, as well as the induction of apoptosis.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators. Many flavonoids have been shown to inhibit this pathway at various stages.

A hypothetical mechanism for this compound's anti-inflammatory action could involve the inhibition of IκB kinase (IKK), thereby preventing IκBα phosphorylation and degradation. This would keep NF-κB in the cytoplasm, preventing the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The three major MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is common in various diseases, including cancer. Flavonoids have been shown to modulate MAPK signaling, often leading to cell cycle arrest or apoptosis in cancer cells. This compound could potentially influence these pathways, for instance, by inhibiting the phosphorylation of key kinases like ERK, JNK, or p38.

A Potential Mechanism of Action: Insights from 5-Hydroxy-7-methoxyflavone (HMF)

Given the absence of direct studies on this compound, we can draw parallels from the known mechanism of the structurally similar flavonoid, 5-Hydroxy-7-methoxyflavone (HMF). HMF has been shown to induce apoptosis in human colon carcinoma cells (HCT-116) through a mechanism involving reactive oxygen species (ROS)[2].

Induction of Apoptosis via ROS-Mediated Mitochondrial Pathway

The study on HMF revealed that its cytotoxic effects are mediated through the generation of ROS. This increase in intracellular ROS leads to endoplasmic reticulum (ER) stress, which in turn triggers the release of calcium (Ca2+) and the phosphorylation of JNK. This cascade of events ultimately activates the mitochondrial pathway of apoptosis.

Key Events in HMF-induced Apoptosis:

-

ROS Generation: HMF treatment leads to an increase in both mitochondrial and cytosolic ROS.

-

ER Stress and Ca2+ Release: The accumulation of ROS induces ER stress, resulting in the release of stored Ca2+ into the cytoplasm.

-

JNK Phosphorylation: Increased intracellular Ca2+ and ROS contribute to the phosphorylation and activation of JNK.

-

Mitochondrial Dysfunction: Activated JNK, along with other signals, leads to mitochondrial membrane perturbation.

-

Apoptotic Protein Regulation: This is characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the activation of pro-apoptotic proteins BID and Bax.

-

Cytochrome c Release: The changes in the mitochondrial membrane potential result in the release of cytochrome c into the cytosol.

-

Caspase Activation: Cytochrome c release triggers the activation of caspase-3, a key executioner caspase.

-

Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis, including DNA fragmentation and cell death.

Caption: Apoptosis induction pathway of 5-Hydroxy-7-methoxyflavone (HMF).

Quantitative Data for HMF Activity

The following table summarizes the quantitative data from the study on HMF's effect on HCT-116 cells. This data could serve as a reference for designing future experiments with this compound.

| Parameter | Concentration of HMF | Effect |

| Cell Viability | 0 - 100 µM | Dose-dependent decrease |

| ROS Generation | 50 µM | Significant increase over time |

| Mitochondrial Membrane Potential | 50 µM | Significant decrease |

| Cytochrome c Release | 50 µM | Increase in cytosolic fraction |

| Caspase-3 Activity | 50 µM | Significant increase |

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of a novel compound like this compound would likely mirror those used for HMF and other flavonoids.

Cell Culture and Viability Assays

-

Cell Lines: Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) and normal cell lines (for cytotoxicity comparison).

-

Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO2) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Viability Assay (MTT or WST-1): Cells are seeded in 96-well plates, treated with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours). The assay measures the metabolic activity of viable cells.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

-

Caspase Activity Assays: Colorimetric or fluorometric assays to measure the activity of specific caspases (e.g., caspase-3, -8, -9).

-

Western Blotting: To detect the expression levels of apoptosis-related proteins (e.g., Bcl-2 family proteins, cleaved caspases, PARP).

Measurement of ROS and Mitochondrial Function

-

Intracellular ROS Detection: Using fluorescent probes like DCFH-DA and flow cytometry or fluorescence microscopy.

-

Mitochondrial Membrane Potential (MMP) Assay: Using fluorescent dyes like JC-1 or TMRE to assess changes in MMP.

-

Cytochrome c Release: Western blotting of cytosolic and mitochondrial fractions to detect the translocation of cytochrome c.

Signaling Pathway Analysis

-

Western Blotting: To determine the phosphorylation status and total protein levels of key signaling molecules in pathways like NF-κB (p65, IκBα, p-IκBα) and MAPKs (ERK, p-ERK, JNK, p-JNK, p38, p-p38).

-

Luciferase Reporter Assays: To measure the transcriptional activity of transcription factors like NF-κB.

Caption: A general experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

While the specific mechanism of action of this compound remains uninvestigated, its classification as a flavonoid suggests potential anti-inflammatory and anti-cancer properties through the modulation of key signaling pathways such as NF-κB and MAPKs. The detailed mechanism elucidated for the structurally similar compound, 5-Hydroxy-7-methoxyflavone, involving ROS-mediated mitochondrial apoptosis, provides a strong hypothetical framework for future research on this compound.

To fully understand the therapeutic potential of this compound, it is imperative that future studies focus on:

-

Isolation and purification of this compound in sufficient quantities for biological testing.

-

In vitro screening against a panel of cancer cell lines to identify sensitive targets.

-

Detailed mechanistic studies following the experimental protocols outlined above to determine its precise effects on cellular signaling and apoptosis.

-

In vivo studies in animal models to assess its efficacy, pharmacokinetics, and safety.

This guide serves as a starting point for the scientific community to begin unraveling the therapeutic promise of this compound.

References

- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of Corymbosin: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corymbosin, a naturally occurring coumarin, has emerged as a compound of significant interest in the field of drug discovery due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a primary focus on its anti-inflammatory, antioxidant, and anticancer activities. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways are presented to facilitate further research and development of this promising bioactive molecule.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. Its mechanism of action primarily involves the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory mediators and the induction of cytoprotective enzymes.

In Vitro Anti-inflammatory Activity Data

The anti-inflammatory potential of this compound has been quantified through various in vitro assays, with the key findings summarized in the table below.

| Assay | Cell Line | Stimulant | Measured Parameter | Concentration of this compound | % Inhibition / IC50 | Reference |

| Nitric Oxide (NO) Assay | RAW 264.7 | LPS (1 µg/mL) | Nitrite | 10 µM | ~50% | [1] |

| 20 µM | ~80% | [1] | ||||

| Prostaglandin E2 (PGE2) Assay | RAW 264.7 | LPS (1 µg/mL) | PGE2 | 10 µM | ~45% | [1] |

| 20 µM | ~75% | [1] | ||||

| Tumor Necrosis Factor-alpha (TNF-α) Assay | RAW 264.7 | LPS (1 µg/mL) | TNF-α | 20 µM | Significant reduction | [1] |

In Vivo Anti-inflammatory Activity Data

The in vivo efficacy of this compound was assessed using the carrageenan-induced paw edema model in rats, a standard model for acute inflammation.

| Animal Model | Parameter Measured | Treatment | Dose | % Inhibition of Edema | Reference |

| Rat | Paw Volume | This compound (i.p.) | 20 mg/kg | Significant reduction | [1] |

Mechanism of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a dual mechanism: the suppression of the NF-κB signaling pathway and the induction of the Nrf2/HO-1 pathway.

Suppression of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS, COX-2, and TNF-α. This compound has been shown to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages.[1] This inhibition is achieved by preventing the phosphorylation of Akt and the subsequent phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB.[1] As a result, the translocation of the active NF-κB p65/p50 heterodimer to the nucleus is blocked, leading to a downregulation of pro-inflammatory gene expression.[1]

Induction of Heme Oxygenase-1 (HO-1) Expression

Heme Oxygenase-1 (HO-1) is an inducible enzyme with potent anti-inflammatory and antioxidant properties. This compound has been found to induce the expression of HO-1.[1] This induction is likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon stimulation by compounds like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes like HO-1, initiating their transcription. The resulting HO-1 protein catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which contribute to the resolution of inflammation.

Antioxidant and Anticancer Activity (Hypothesized)

While direct and extensive studies on the antioxidant and anticancer activities of this compound are limited, the broader class of coumarins is well-known for these properties. It is hypothesized that this compound may also possess these activities. Further screening is warranted to confirm this potential.

Hypothesized Antioxidant Activity

Coumarins are known to act as antioxidants through various mechanisms, including free radical scavenging and metal chelation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate radical scavenging activity.

Hypothesized Anticancer Activity

Many coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and is a primary screening tool for potential anticancer agents.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the screening of this compound's biological activity.

Experimental Workflow

A logical workflow for screening the biological activity of a novel compound like this compound is crucial for systematic evaluation.

In Vitro Assays

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercial Prostaglandin E2 ELISA kit according to the manufacturer's instructions.

-

Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the desired time (e.g., 24 hours for iNOS and COX-2; shorter times for phosphorylated proteins).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, p-Akt, p-IκBα, HO-1, or β-actin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Grow RAW 264.7 cells on glass coverslips in a 24-well plate.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

In Vivo Assay

-

Acclimatize male Wistar rats (180-220 g) for at least one week.

-

Administer this compound (e.g., 20 mg/kg) or vehicle intraperitoneally (i.p.) 1 hour before the carrageenan injection.

-

Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Conclusion

This compound exhibits promising anti-inflammatory properties, primarily through the dual mechanism of NF-κB suppression and HO-1 induction. This technical guide provides a comprehensive framework for the continued investigation of this compound's biological activities. The detailed protocols and structured data presentation are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further screening for antioxidant and anticancer activities is highly recommended to fully elucidate the therapeutic potential of this intriguing natural compound.

References

Corymbosin: A Literature Review for Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive review of the available scientific literature on corymbosin, a naturally occurring flavonoid. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, biological activities, and potential therapeutic applications.

Core Compound Information

This compound is a flavonoid, specifically a flavone, with the chemical formula C₁₉H₁₈O₇.[1] It has been isolated from several plant species, including Ballota glandulosissima, Turbina corymbosa, Ipomoea corymbosa, and Walsura trifoliolata.[1][2] It is also classified as a glucoside.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈O₇ | PubChem[1] |

| Molecular Weight | 358.34 g/mol | MedchemExpress[2] |

| IUPAC Name | 5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | PubChem |

| CAS Number | 18103-41-8 | MedchemExpress[2] |

| Class | Flavonoid (Flavone), Glucoside | MedchemExpress[2] |

Biological Activity of this compound

Antifungal Activity

A study by Çitoğlu and colleagues in 2003 identified this compound as one of the flavonoids isolated from the aerial parts of Ballota glandulosissima. The study reported that some of the isolated flavonoids exhibited antifungal activity. While this compound was identified as having antifungal flavonoid activity, specific minimum inhibitory concentration (MIC) values for this compound against various fungal strains were not found in the readily available literature.

Table 2: Antifungal Activity of Flavonoids from Ballota glandulosissima

| Compound | Antifungal Activity | Quantitative Data (MIC) | Fungal Strains Tested |

| This compound | Reported[2] | Not available in public literature | Not specified in available literature |

| Kumatakenin | Tested | Not available in public literature | Candida albicans, Candida krusei, Candida glabrata |

| Pachypodol | Tested | Not available in public literature | Candida albicans, Candida krusei, Candida glabrata |

| 5-hydroxy-7,3′,4′-trimethoxyflavone | Tested | Not available in public literature | Candida albicans, Candida krusei, Candida glabrata |

| Velutin | Tested | Not available in public literature | Candida albicans, Candida krusei, Candida glabrata |

| Salvigenin | Isolated | Not tested in the primary study | - |

| Retusin | Tested | Not available in public literature | Candida albicans, Candida krusei, Candida glabrata |

Note: The absence of specific MIC values for this compound is a significant gap in the current literature.

Proposed Mechanism of Antifungal Action

While the precise mechanism of this compound's antifungal activity is unconfirmed, the general mechanisms of action for flavonoids against fungi are well-documented. These mechanisms often involve the disruption of fungal cell integrity and function through various pathways. Based on this, a plausible mechanism for this compound can be proposed.

Flavonoids are known to interfere with the fungal cell membrane, leading to increased permeability and leakage of intracellular components. They can also inhibit key fungal enzymes, such as those involved in cell wall synthesis (e.g., β-(1,3)-glucan synthase) and ergosterol biosynthesis, a critical component of the fungal cell membrane. Furthermore, flavonoids can induce oxidative stress by generating reactive oxygen species (ROS) and interfere with fungal energy production and nucleic acid synthesis.

Caption: Proposed Antifungal Mechanism of this compound.

Potential for Other Biological Activities

While direct evidence is lacking for other biological activities of this compound, the activities of related compounds suggest potential avenues for future research.

Anti-inflammatory Activity

A structurally unrelated natural product with a similar name component, corymbocoumarin, has been shown to possess anti-inflammatory properties. Its mechanism of action involves the suppression of the NF-κB signaling pathway and the induction of Heme Oxygenase-1 (HO-1) expression. The NF-κB pathway is a key regulator of inflammation, and its inhibition is a target for many anti-inflammatory drugs. HO-1 is an enzyme with anti-inflammatory and antioxidant effects. Given that many flavonoids exhibit anti-inflammatory properties, it is plausible that this compound could also modulate these pathways.

Caption: Hypothesized Anti-inflammatory Signaling Pathway for this compound.

Immunomodulatory and Anticancer Activities

Many flavonoids are known to possess immunomodulatory and anticancer properties. These activities are often mediated through the modulation of various signaling pathways involved in immune cell function, cell cycle regulation, and apoptosis. To date, no studies have specifically investigated the immunomodulatory or anticancer effects of this compound. This represents a significant area for future research.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the public literature. However, a general workflow for determining the antifungal activity of a compound can be outlined based on standard methodologies.

General Antifungal Susceptibility Testing Workflow

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Caption: General Workflow for Antifungal Susceptibility Testing.

Conclusion and Future Directions

This compound is a flavonoid with reported antifungal activity. However, there is a significant lack of publicly available data regarding its quantitative efficacy, specific mechanisms of action, and other potential biological activities. The information presented in this guide highlights the need for further research to fully characterize the therapeutic potential of this natural product.

Future research should focus on:

-

Re-isolation and purification of this compound to obtain sufficient quantities for comprehensive biological evaluation.

-

Determination of the Minimum Inhibitory Concentration (MIC) of this compound against a broad panel of clinically relevant fungal pathogens.

-

Elucidation of the specific antifungal mechanism of action , including its effects on the fungal cell wall, cell membrane, and key enzymatic pathways.

-

Investigation of its potential anti-inflammatory, immunomodulatory, and anticancer activities through in vitro and in vivo studies.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.

By addressing these knowledge gaps, the scientific community can better evaluate the potential of this compound as a lead compound for the development of new therapeutic agents.

References

Corymbosin: A Technical Guide on Its Discovery, Chemistry, and Potential Biological Activities

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Publicly available information on the biological activity and specific mechanisms of action of Corymbosin is limited. This guide synthesizes the existing data and provides a framework for future research based on the activities of structurally related flavonoid compounds.

Introduction

This compound is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. Its chemical structure is 5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one[1]. Flavonoids are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties[2][3][4]. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and a methodological framework for the investigation of its potential biological activities and underlying signaling pathways.

Discovery and History

The earliest mention of a compound named "this compound" in scientific literature dates back to 1967, when F. García Jiménez and M. C. Pérezamador reported the isolation of a glucoside from the seeds of Turbina corymbosa (also known as Ipomoea corymbosa)[5][6]. While the detailed structure of this glucoside was not fully elucidated in the abstract, it is plausible that the aglycone component is the flavonoid now cataloged in chemical databases as this compound.

Later reports have identified this compound in other plant species, including Walsura trifoliolata[1][7]. Despite its early discovery, this compound has not been the subject of extensive biological investigation, and as such, a comprehensive profile of its bioactivities is yet to be established.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily derived from the PubChem database[1].

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈O₇ | PubChem[1] |

| IUPAC Name | 5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | PubChem[1] |

| Molecular Weight | 358.3 g/mol | PubChem[1] |

| CAS Number | 18103-41-8 | PubChem[1] |

| Chemical Class | Flavonoid (Flavone) | PubChem[1] |

Potential Biological Activities and Methodologies for Evaluation

While specific quantitative data on the biological activities of this compound is scarce, its flavonoid structure suggests potential anti-inflammatory and anticancer properties. The following sections outline hypothetical experimental protocols for investigating these activities, based on standard methodologies used for similar compounds.

Potential Anti-inflammatory Activity

Flavonoids are known to exert anti-inflammatory effects by modulating various signaling pathways, including the NF-κB and MAPK pathways, and by inhibiting the production of pro-inflammatory mediators[2][3][4][8].

A detailed workflow for investigating the anti-inflammatory properties of this compound is depicted in the diagram below.

References

- 1. This compound | C19H18O7 | CID 10970376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Flavonoids as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a glucoside from Turbina corymbosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combined metabolomics and bioactivity assays kernelby-productsof two native Chinese cherry species: The sources of bioactive nutraceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Walsura trifoliolata - Three-Leaf Walsura [flowersofindia.net]

- 8. Flavonoids: Broad Spectrum Agents on Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antifungal Potential of Corymbosin: A Technical Guide to Spectrum Determination and Mechanistic Insights

Disclaimer: As of late 2025, publicly available scientific literature does not contain specific quantitative data on the antifungal spectrum of the natural compound Corymbosin. Therefore, this document serves as an in-depth technical guide outlining the established methodologies and conceptual frameworks that researchers, scientists, and drug development professionals would employ to determine and understand the antifungal properties of a novel agent such as this compound. The data presented in the tables are illustrative examples.

Executive Summary

This compound, a flavonoid found in plants such as Walsura trifoliolata and Ipomoea corymbosa, represents a class of natural products with potential therapeutic applications.[1] While the bioactivity of extracts from these plants has been noted, a detailed characterization of this compound's specific antifungal activity is not yet available in peer-reviewed literature. This guide provides a comprehensive overview of the standard experimental protocols required to establish the antifungal spectrum of a test compound like this compound. It details the methodologies for determining key quantitative metrics such as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. Furthermore, this document explores the common fungal signaling pathways that are often implicated in the mechanism of action of antifungal agents, providing a roadmap for future mechanistic studies of this compound.

Data Presentation: Quantifying Antifungal Efficacy

To systematically evaluate the antifungal spectrum of a novel compound, its activity against a panel of clinically relevant fungal species must be quantified. The following tables illustrate how such data for this compound would be structured for clear comparison.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3][4] This is a fundamental measure of the potency of an antifungal compound.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Pathogens

| Fungal Species | Strain ID | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) [Control] | Amphotericin B MIC (µg/mL) [Control] |

| Candida albicans | ATCC 90028 | 16 | 0.5 | 0.25 |

| Candida glabrata | ATCC 90030 | 32 | 16 | 0.5 |

| Candida krusei | ATCC 6258 | 8 | 64 | 1 |

| Cryptococcus neoformans | ATCC 90112 | 4 | 8 | 0.125 |

| Aspergillus fumigatus | ATCC 204305 | 64 | >64 | 1 |

| Trichophyton rubrum | ATCC 28188 | 2 | 16 | 0.5 |

Zone of Inhibition Data

The disk diffusion or agar well diffusion method provides a qualitative or semi-quantitative measure of antifungal activity. The diameter of the zone of inhibition, a clear area around the antimicrobial agent where fungal growth is prevented, is measured.[5][6]

Table 2: Illustrative Zone of Inhibition Diameters for this compound

| Fungal Species | Inoculum Size (CFU/mL) | This compound (50 µ g/disk ) Zone Diameter (mm) | Fluconazole (25 µ g/disk ) Zone Diameter (mm) [Control] |

| Candida albicans | 1 x 10⁶ | 18 | 22 |

| Candida tropicalis | 1 x 10⁶ | 20 | 19 |

| Aspergillus niger | 1 x 10⁵ | 12 | 0 |

| Trichophyton mentagrophytes | 5 x 10⁵ | 25 | 15 |

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and validity of antifungal susceptibility testing. The following sections describe the methodologies for the key experiments mentioned above.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a widely accepted standard for determining the in vitro susceptibility of fungi to antifungal agents, with guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of fungal isolates.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Standard antifungal control drugs (e.g., Fluconazole, Amphotericin B)

-

96-well, round-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer

-

Fungal isolates

-

Spectrophotometer or microplate reader

-

Sterile multi-channel pipettes

Procedure:

-

Fungal Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of fungal cells in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).

-

Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Drug Dilution Series:

-

Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium directly in the 96-well plate. Typically, 100 µL of medium is added to wells 2 through 11. 200 µL of the highest drug concentration is added to well 1, and then 100 µL is serially transferred and mixed from well 1 to well 11.

-

This results in a gradient of decreasing drug concentrations across the plate.

-

Include a drug-free well for a growth control and a medium-only well for a sterility control.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing molds).

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction for azoles against yeasts, or 100% inhibition for amphotericin B) compared to the growth control well. This can be assessed visually or by using a microplate reader to measure optical density.

-

Determination of Zone of Inhibition via Agar Diffusion

This method is often used for initial screening of antifungal activity.

Objective: To qualitatively assess the antifungal activity of this compound by measuring the zone of growth inhibition on an agar plate.

Materials:

-

This compound solution

-

Sterile paper disks (6 mm diameter) or sterile agar well borer

-

Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) or other suitable agar (e.g., Sabouraud Dextrose Agar)

-

Fungal isolates

-

Sterile swabs

Procedure:

-

Inoculum Preparation:

-

Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.

-

-

Plate Inoculation:

-

Dip a sterile swab into the fungal suspension and rotate it against the side of the tube to remove excess liquid.

-

Evenly streak the swab over the entire surface of the agar plate in three directions to ensure confluent growth.

-

-

Application of Test Compound:

-

Disk Diffusion: Aseptically place paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar.

-

Agar Well Diffusion: Use a sterile borer to create wells in the agar and pipette a known volume of the this compound solution into the wells.

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 18-48 hours.

-

-

Measurement:

-

After incubation, measure the diameter of the clear zone of no growth around the disk or well to the nearest millimeter (mm).[5]

-

Potential Mechanisms of Action and Affected Signaling Pathways

The mechanism of action of an antifungal drug determines its efficacy and spectrum. For a novel compound like this compound, investigations would focus on its effects on key fungal cellular processes. The primary targets of existing antifungal drugs often involve the cell wall, the cell membrane, and nucleic acid synthesis.

Fungal Cell Wall and Membrane Integrity

The fungal cell wall, composed of chitin and glucans, and the cell membrane, containing the unique sterol ergosterol, are prime targets for antifungal agents.

-

Ergosterol Biosynthesis: Azole antifungals inhibit the enzyme 14α-demethylase, which is crucial for ergosterol production. This leads to a buildup of toxic sterol precursors and disrupts membrane integrity.

-

Direct Membrane Disruption: Polyenes like Amphotericin B bind directly to ergosterol, forming pores in the membrane that cause leakage of cellular contents and cell death.

-

Cell Wall Synthesis: Echinocandins inhibit β-1,3-glucan synthase, an enzyme essential for the synthesis of a major cell wall component, leading to osmotic instability.

The Cell Wall Integrity (CWI) Signaling Pathway

Fungi respond to cell wall stress, such as that induced by antifungal drugs, by activating the Cell Wall Integrity (CWI) pathway. This pathway attempts to repair cell wall damage and enhance survival. Activation of the CWI pathway is a common cellular response to agents that target the cell wall or membrane.[1] For example, echinocandins and some azoles are known to trigger this pathway.[1] Investigating whether this compound activates key kinases in this pathway, such as Mkc1 in Candida albicans, would provide valuable mechanistic insight.

Conclusion and Future Directions

While the antifungal spectrum of this compound remains to be elucidated, the experimental and conceptual frameworks outlined in this guide provide a clear path for its investigation. The priority for future research will be to perform systematic in vitro susceptibility testing of pure this compound against a broad panel of pathogenic yeasts and molds using standardized MIC and disk diffusion assays. Subsequent studies should focus on elucidating its mechanism of action, including its effects on the fungal cell membrane and wall, and its potential to activate key stress response pathways like the CWI pathway. Such data will be critical in determining the potential of this compound as a lead compound for the development of a new class of antifungal therapeutics.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts [mdpi.com]

An In-depth Technical Guide to Corymbosin (CAS: 18103-41-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corymbosin (CAS: 18103-41-8) is a naturally occurring flavonoid with the chemical formula C19H18O7 and a molecular weight of 358.3 g/mol .[1] Initially isolated from Turbina corymbosa and later from other plant species such as Ballota glandulosissima, this compound has attracted scientific interest due to its potential biological activities.[2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, known biological activities with available quantitative data, and detailed experimental protocols. Furthermore, it elucidates the probable mechanism of action, supported by signaling pathway diagrams, to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound, systematically named 5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one, belongs to the flavone class of flavonoids.[1] Its structure is characterized by a chromen-4-one core substituted with a hydroxyl group, a methoxy group, and a trimethoxyphenyl group.

| Property | Value | Reference |

| CAS Number | 18103-41-8 | [1] |

| Molecular Formula | C19H18O7 | [1] |

| Molecular Weight | 358.3 g/mol | [1] |

| IUPAC Name | 5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | [1] |

| Synonyms | 5-Hydroxy-3',4',5',7-tetramethoxyflavone | [1] |

| Appearance | Not explicitly reported, likely a crystalline solid | |

| Solubility | Not explicitly reported, likely soluble in organic solvents like DMSO, methanol, and ethanol | |

| Stability | Store as a powder at -20°C for up to 3 years and in solvent at -80°C for up to 6 months. | [5] |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with the most notable being its anthelmintic and potential cytotoxic and antifungal effects.

Anthelmintic Activity

A study investigating compounds from Combretum glutinosum reported that this compound exhibited significant anthelmintic activity against the parasitic nematode Haemonchus contortus.[3][6]

| Assay | Organism | Concentration | Effect | Reference |

| Larval and Adult Motility Assay | Haemonchus contortus | 150 µg/mL | Inhibition of larval migration and adult worm motility | [3][6] |

Cytotoxic Activity

Antifungal Activity

This compound was isolated from Ballota glandulosissima, a plant known to contain antifungal flavonoids.[2] Although this compound itself was not explicitly tested in the antifungal assays in the available study, its presence in a plant with known antifungal properties suggests it may also possess such activity. One source mentions a Minimum Inhibitory Concentration (MIC) of >50 µg/mL, though the specific fungal species and experimental details are not provided.[3]

Mechanism of Action and Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are limited. However, based on the known mechanisms of structurally related flavonoids, a probable mechanism of action can be proposed, particularly concerning its cytotoxic effects. Flavonoids are known to induce apoptosis and cause cell cycle arrest in cancer cells through various signaling cascades.

Proposed Mechanism of Apoptosis Induction

It is hypothesized that this compound, like other flavonoids such as 5-hydroxy-7-methoxyflavone, induces apoptosis through the intrinsic (mitochondrial) pathway. This process is likely initiated by the generation of reactive oxygen species (ROS), leading to cellular stress.

The proposed signaling cascade is as follows:

-

Induction of ROS: this compound treatment may lead to an increase in intracellular ROS levels.

-

Mitochondrial Membrane Depolarization: The elevated ROS can cause a disruption of the mitochondrial membrane potential.

-

Release of Pro-apoptotic Factors: This disruption leads to the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytochrome c, in the cytosol, forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.

-

Apoptosis: Caspase-3 proceeds to cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.

Potential for Cell Cycle Arrest

Flavonoids are also known to interfere with the cell cycle progression in cancer cells, often leading to arrest at the G1/S or G2/M checkpoints. This is typically achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs). While there is no direct evidence for this compound's effect on the cell cycle, this remains a plausible area for its anti-proliferative action.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Hallmarks of Flavonoids in Cancer [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Flavonoids and Mitochondria: Activation of Cytoprotective Pathways? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Corymbosin Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of Corymbosin, a natural product with potential anticancer properties. The following sections describe the principles of common cytotoxicity assays, step-by-step procedures for their implementation, and methods for data analysis.

Introduction to this compound and Cytotoxicity Assessment

This compound is a flavonoid isolated from the plant Psoralea corylifolia. Preliminary studies on extracts from this plant suggest potential cytotoxic and anti-cancer activities, often linked to the induction of apoptosis.[1][2] To rigorously evaluate the cytotoxic potential of this compound, a series of in vitro assays are recommended. These assays measure various cellular parameters to determine cell viability and the mechanism of cell death. This document outlines protocols for three standard and complementary cytotoxicity assays: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and the Annexin V/Propidium Iodide (PI) apoptosis assay.

Recommended Cell Lines

Based on studies of related compounds from Psoralea corylifolia, the following human breast cancer cell lines are recommended for initial screening of this compound's cytotoxic activity:

-

MCF-7: An estrogen receptor-positive breast cancer cell line.

-

MDA-MB-231: A triple-negative breast cancer cell line.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[4]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

Data Presentation: MTT Assay

Summarize the quantitative data in a table to facilitate comparison of the cytotoxic effects of this compound at different concentrations.

| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 1 | 1.10 ± 0.06 | 88 |

| 5 | 0.85 ± 0.05 | 68 |

| 10 | 0.50 ± 0.04 | 40 |

| 25 | 0.25 ± 0.03 | 20 |

| 50 | 0.10 ± 0.02 | 8 |

| 100 | 0.05 ± 0.01 | 4 |

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7] LDH is a stable cytosolic enzyme that is released upon membrane damage, which is a hallmark of late apoptosis or necrosis.[8]

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Sample Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

-

Stop Reaction: Add 50 µL of the stop solution to each well.[6]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

-

Controls: Include a background control (medium only), a low control (untreated cells), and a high control (cells treated with a lysis buffer to induce 100% LDH release).

Data Presentation: LDH Assay

Present the data in a structured table to show the dose-dependent cytotoxic effect of this compound.

| This compound Conc. (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |

| 0 (Low Control) | 0.15 ± 0.02 | 0 |

| 1 | 0.20 ± 0.03 | 5.6 |

| 5 | 0.35 ± 0.04 | 22.2 |

| 10 | 0.60 ± 0.05 | 50.0 |

| 25 | 0.85 ± 0.06 | 77.8 |

| 50 | 1.05 ± 0.07 | 100.0 |

| 100 | 1.08 ± 0.08 | 103.3 |

| Lysis Buffer (High Control) | 1.05 ± 0.07 | 100 |

Experimental Workflow: LDH Assay

Caption: Workflow for the LDH cytotoxicity assay.

Annexin V/PI Apoptosis Assay

The Annexin V/PI assay is a flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10][11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9][12]

Experimental Protocol: Annexin V/PI Assay

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[9]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

-

Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.[9]

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

Data Presentation: Annexin V/PI Assay

The results are typically presented as a quadrant plot and a summary table.

| Cell Population | Description | % of Cells (Control) | % of Cells (this compound-Treated) |

| Q1 (Annexin V- / PI+) | Necrotic | 2.1 | 5.3 |

| Q2 (Annexin V+ / PI+) | Late Apoptotic | 3.5 | 25.8 |

| Q3 (Annexin V- / PI-) | Live | 92.3 | 48.7 |

| Q4 (Annexin V+ / PI-) | Early Apoptotic | 2.1 | 20.2 |

This compound-Induced Apoptotic Signaling Pathway

Based on studies of related compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[2] This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[13][14] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[13] Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.[14]

Caption: Proposed intrinsic apoptotic signaling pathway induced by this compound.

References

- 1. Corylin suppresses metastasis of breast cancer cells by modulating miR-34c/LINC00963 target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of cytotoxicity by Psoralea corylifolia extract in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. cellbiologics.com [cellbiologics.com]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 9. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. bosterbio.com [bosterbio.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Determining the Cytotoxic Activity of Corymbosin Using the MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corymbosin is a natural compound belonging to the flavonoid family, specifically a glucoside, that has been isolated from plants such as Ipomoea corymbosa and Walsura trifoliolata.[1] Natural products are a rich source of bioactive compounds with potential therapeutic applications, including anti-cancer properties. The evaluation of the cytotoxic and anti-proliferative effects of such compounds is a critical first step in the drug discovery process.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[2] This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength. This method provides a robust and high-throughput screening tool for evaluating the cytotoxic potential of novel compounds like this compound.

These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxic activity of this compound on cancer cell lines. While specific experimental data on this compound's cytotoxic activity is limited, this document provides a comprehensive framework and example data from related natural compounds to guide researchers in their investigations.

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method for assessing cell viability.[2] The fundamental principle involves the enzymatic conversion of the water-soluble, yellow MTT dye to an insoluble, purple formazan product by mitochondrial succinate dehydrogenase in metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of living, metabolically active cells. A decrease in the number of viable cells following treatment with a test compound, such as this compound, will result in a corresponding decrease in the amount of formazan produced, thus indicating cytotoxicity.

Data Presentation: Summarized Quantitative Data

Due to the limited availability of specific cytotoxic data for this compound, the following table summarizes the cytotoxic activity of an extract from Urginea maritima, a plant also known for its traditional medicinal uses and containing bioactive cardiac glycosides. This data, obtained via MTT assay, serves as a representative example of how to present quantitative results for natural product extracts. The IC50 value represents the concentration of a substance that is required for 50% inhibition of cell viability.

| Cell Line | Compound/Extract | Incubation Time (hours) | IC50 Value (µg/mL) | Reference |

| A549 (Non-small cell lung cancer) | Urginea maritima onion extract | Not Specified | < 1 | [3][4][5] |

| A549 (Non-small cell lung cancer) | Urginea maritima onion extract + antioxidant cocktail | Not Specified | 0.02 | [3][4] |

| MCF7 (Breast cancer) | Urginea maritima fruit acetone extract | 48 | Active (Specific IC50 not provided) | [6] |

| U-937 GTB (Human lymphoma) | Proscillaridin A (isolated from Urginea maritima) | Not Specified | Active (Specific IC50 not provided) | [7] |

Experimental Protocols

This section provides a detailed methodology for performing the MTT assay to evaluate the cytotoxic activity of this compound.

Materials and Reagents

-

This compound (or other natural product of interest)

-

Selected cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps of the MTT assay for evaluating cytotoxicity.

Step-by-Step Protocol

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count to determine cell density and viability (should be >90%).

-

Seed the cells into a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium). The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.

-

Include wells for control groups: untreated cells (vehicle control) and blank (medium only).

-

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final concentration of the solvent should be consistent across all wells and should not exceed a level that is toxic to the cells (typically <0.5% DMSO).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. For the vehicle control wells, add medium with the same concentration of the solvent used for the drug dilutions.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, carefully remove the medium containing the compound.

-

Add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

After the MTT incubation, carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis

-

Blank Correction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate Percent Viability:

-

Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)] x 100

-

-

Determine IC50 Value:

-

Plot the percent viability against the log of the this compound concentration.

-

The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be determined from the dose-response curve using non-linear regression analysis.

-